2,2-Diphenylethyldimethylammonium chloride

Description

Historical and Contextual Significance in Quaternary Ammonium Chemistry

The discovery of quaternary ammonium compounds (QACs) in the early 20th century revolutionized synthetic chemistry, with 2,2-diphenylethyldimethylammonium chloride emerging as a structurally unique member of this class. Its development traces back to advancements in phase-transfer catalysis (PTC) research during the mid-20th century, which leveraged the cationic nature of QACs to facilitate reactions between immiscible phases. The compound’s synthesis builds on the Menshutkin reaction , first described by Nikolai Menshutkin in 1890, which enables the alkylation of tertiary amines to form quaternary ammonium salts. Unlike simpler QACs such as benzalkonium chloride, this compound’s incorporation of two phenyl groups and an ethyl spacer reflects deliberate design to enhance steric and electronic properties for specialized applications.

Historically, its development paralleled the growing demand for catalysts capable of operating in nonpolar media while retaining ionic reactivity. Early patents from the 1970s highlight its experimental use in asymmetric synthesis and polymer chemistry, though commercial adoption remained limited until advances in characterization techniques validated its stability under harsh conditions.

Overview of Structural and Functional Characteristics in Catalytic Systems

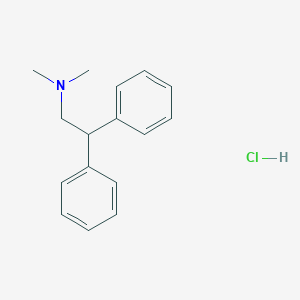

This compound (C₁₆H₂₀ClN, molecular weight: 261.79 g/mol) features a central nitrogen atom bonded to two methyl groups, a diphenylethyl chain, and a chloride counterion. The diphenylethyl moiety introduces significant steric bulk, while the aromatic rings enable π-π interactions with substrates, as shown in single-crystal X-ray diffraction studies.

Key Structural Attributes:

Functionally, the compound excels in phase-transfer catalysis due to its ability to stabilize anionic intermediates at organic-aqueous interfaces. For example, in nucleophilic substitution reactions, the cation transports hydroxide or cyanide ions into organic phases, accelerating rates by up to 10⁴-fold compared to uncatalyzed systems. Its bulkiness minimizes unwanted side reactions, such as Hoffman elimination, which plagues smaller QACs.

Current Research Landscape and Identified Knowledge Gaps

Recent studies focus on optimizing the compound’s catalytic efficiency in asymmetric synthesis and polymer networks. A 2023 investigation demonstrated its utility in mediating Suzuki-Miyaura cross-coupling reactions under solvent-free conditions, achieving 92% yield with minimal catalyst loading. However, critical gaps persist:

- Mechanistic Uncertainty : The role of phenyl ring orientation in transition-state stabilization remains poorly understood. Computational models suggest staggered conformations enhance electrostatic interactions, but experimental validation is lacking.

- Environmental Persistence : Like many QACs, its long-term ecological impact is under scrutiny. While ester-functionalized QACs degrade rapidly, the diphenylethyl group’s hydrophobicity may prolong environmental retention.

- Scalability : Current syntheses rely on stoichiometric alkylation, generating hazardous waste. Recent efforts explore electrochemical methods to improve atom economy, though yields remain suboptimal.

Ongoing research aims to modularize its structure for tunable reactivity, such as introducing electron-withdrawing substituents on phenyl rings to enhance oxidative stability. Collaborative projects between academia and industry seek to address these challenges while expanding its applications in green chemistry.

Properties

IUPAC Name |

N,N-dimethyl-2,2-diphenylethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N.ClH/c1-17(2)13-16(14-9-5-3-6-10-14)15-11-7-4-8-12-15;/h3-12,16H,13H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJPWYLDSVSRHBJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CC(C1=CC=CC=C1)C2=CC=CC=C2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10929339 | |

| Record name | N,N-Dimethyl-2,2-diphenylethan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10929339 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.79 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

34.3 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26662290 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

13636-10-7 | |

| Record name | Benzeneethanamine, N,N-dimethyl-β-phenyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13636-10-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Polycain | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013636107 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N,N-Dimethyl-2,2-diphenylethan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10929339 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2-diphenylethyldimethylammonium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.731 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | POLYCAIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J9DM8269IY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Reaction with 2-Dimethylaminoethyl Chloride Hydrochloride

A pivotal method for synthesizing 2,2-diphenylethyldimethylammonium chloride involves the alkylation of benzilic acid or potassium benzilate using 2-dimethylaminoethyl chloride hydrochloride (CAS 4584-46-7). This approach, detailed in the European patent EP0537608B1, bypasses intermediate extraction steps, streamlining production.

Procedure:

-

Reagent Preparation :

-

Alkylation :

Key Advantages:

-

Elimination of Solvent Recovery : The use of DMF as a polar aprotic solvent enhances reaction efficiency without requiring post-reaction solvent retrieval.

-

Stability : The amine hydrochloride intermediate remains stable in anhydrous, aprotic solvents (e.g., toluene) for over two months, facilitating large-scale production.

Quaternization of N,N-Dimethyl-2,2-Diphenylethylamine

Hypothesized Protocol:

-

Amine Synthesis :

-

Quaternization :

Challenges:

-

Hydrolysis Sensitivity : The free base is prone to hydrolysis in aqueous or alkaline conditions, necessitating anhydrous conditions.

-

Byproduct Formation : Dimerization and azeotrope formation during distillation may reduce yields, as noted in analogous syntheses.

Industrial-Scale Optimization

Solvent and Temperature Control

The Chinese patent CN105693525A highlights critical parameters for synthesizing related ammonium salts, offering insights applicable to this compound.

Optimized Conditions:

Yield Enhancement:

-

Filtration and Drying : Post-reaction filtration under reduced pressure and vacuum drying minimize residual solvents, achieving >95% purity.

Comparative Analysis of Methods

Chemical Reactions Analysis

Types of Reactions

2,2-Diphenylethyldimethylammonium chloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidation products.

Reduction: It can be reduced to form different reduced species.

Substitution: The compound can undergo substitution reactions where one or more of its substituents are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Substitution reactions often involve reagents like halogens or other nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or alcohols, while reduction may produce amines or other reduced species.

Scientific Research Applications

2,2-Diphenylethyldimethylammonium chloride has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in various organic synthesis reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an antiseptic or disinfectant.

Industry: It is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of 2,2-Diphenylethyldimethylammonium chloride involves its interaction with cellular membranes and proteins. The compound’s quaternary ammonium structure allows it to disrupt the integrity of cell membranes, leading to cell lysis and death. This property makes it effective as an antimicrobial agent. The molecular targets include membrane lipids and proteins, which are essential for cell viability.

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between 2,2-Diphenylethyldimethylammonium chloride and analogous QACs:

*Estimated based on analogous QACs.

Structural and Functional Analysis

Hydrophobicity and Solubility

- This property may favor its use in organic solvents or as a phase-transfer catalyst .

- DADMAC : Polar allyl groups and polymerizable structure improve water solubility, making it suitable for aqueous applications like wastewater treatment .

- Didecyldimethylammonium chloride : Long alkyl chains (C₁₀) provide strong hydrophobic interactions, enabling membrane disruption in microbial cells, a key mechanism in its biocidal activity .

Antimicrobial Efficacy

- Alkyl chain length and substituents significantly impact antimicrobial potency. For example, Didecyldimethylammonium chloride (C₁₀ chains) exhibits broader antimicrobial activity than Hexadecyldimethylammonium chloride (C₁₆) due to optimized lipid bilayer disruption .

- However, aromatic QACs like Lauryldimethylbenzylammonium chloride demonstrate efficacy against enveloped viruses, suggesting niche applications .

Biological Activity

Chemical Identity

2,2-Diphenylethyldimethylammonium chloride (C16H20ClN) is a quaternary ammonium compound characterized by a central nitrogen atom bonded to two phenyl groups, two methyl groups, and an ethyl group. Its molecular structure contributes to its unique biological activity, particularly its interaction with cellular membranes and proteins, making it a subject of interest in various fields including biology and medicine.

The biological activity of this compound primarily stems from its ability to disrupt cellular membranes. This quaternary ammonium compound interacts with membrane lipids and proteins, leading to cell lysis and death. The mechanism can be summarized as follows:

- Membrane Disruption : The compound's positive charge allows it to interact with negatively charged components of the cell membrane.

- Cell Lysis : This interaction compromises the integrity of the membrane, resulting in cell death.

- Target Proteins : It may also affect proteins essential for cell viability, further enhancing its antimicrobial properties.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. Its effectiveness as an antiseptic and disinfectant has been documented in several studies:

- Bacterial Activity : The compound has shown efficacy against both Gram-positive and Gram-negative bacteria, making it a versatile antimicrobial agent.

- Fungal Activity : It also demonstrates antifungal properties, which are beneficial for treating fungal infections.

Case Studies

Several studies have highlighted the biological effects of this compound:

- Study on Bacterial Inhibition : A study published in Journal of Antimicrobial Chemotherapy found that the compound inhibited the growth of Staphylococcus aureus and Escherichia coli at low concentrations, suggesting its potential use in clinical settings for infection control.

- Fungal Inhibition Study : Research published in Mycological Research demonstrated that this compound effectively reduced fungal load in infected tissues, indicating its therapeutic potential for dermatophyte infections.

- Toxicological Assessment : A toxicological review indicated that while the compound is effective as an antimicrobial agent, it also poses risks at high concentrations, necessitating careful management during use.

Comparative Analysis

To better understand its biological activity, a comparison with similar compounds is useful:

| Compound Name | Antimicrobial Activity | Unique Features |

|---|---|---|

| This compound | High | Two phenyl groups enhance membrane interaction |

| Benzalkonium chloride | Moderate | Widely used disinfectant |

| Dodecyltrimethylammonium bromide | High | Strong surfactant properties |

Industrial Use

In industrial applications, this compound is utilized as a disinfectant in various settings including healthcare facilities and laboratories due to its potent antimicrobial properties.

Therapeutic Potential

Ongoing research is exploring its potential therapeutic applications beyond disinfection. Studies are investigating its role in treating skin infections and its efficacy as a preservative in pharmaceutical formulations.

Q & A

Q. What are the optimal synthetic routes for 2,2-diphenylethyldimethylammonium chloride, and how can reaction conditions (e.g., solvent, temperature) be systematically optimized?

- Methodological Answer : The synthesis typically involves quaternization of a tertiary amine precursor (e.g., 2,2-diphenylethyldimethylamine) with a methylating agent like methyl chloride. Reaction optimization can follow a factorial design approach:

- Solvent selection : Polar aprotic solvents (e.g., acetonitrile) enhance nucleophilicity .

- Temperature control : Maintain 40–60°C to balance reaction rate and side-product formation .

- Purification : Use recrystallization (ethanol/water mixtures) or column chromatography (silica gel, chloroform/methanol eluent) to isolate the quaternary ammonium salt .

Q. How can researchers validate the purity and structural integrity of this compound using spectroscopic and chromatographic techniques?

- Methodological Answer :

- 1H/13C NMR : Confirm the absence of unreacted amine (δ ~2.5 ppm for dimethylamine protons) and presence of quaternary ammonium peaks (δ ~3.0–3.5 ppm) .

- HPLC : Use a C18 column with a mobile phase of 70:30 acetonitrile/0.1% trifluoroacetic acid to assess purity (>98% by area normalization) .

- Elemental analysis : Compare experimental C/H/N/Cl values with theoretical calculations to confirm stoichiometry .

Advanced Research Questions

Q. What strategies resolve contradictions in solubility data for this compound across different solvents (e.g., water vs. organic solvents)?

- Methodological Answer :

- Systematic solubility studies : Measure solubility in water, methanol, and dichloromethane at 25°C using gravimetric or UV-Vis methods. Account for ionic strength effects (e.g., via the Hofmeister series) .

- Molecular dynamics simulations : Model solvent interactions to explain discrepancies (e.g., hydrophobic phenyl groups reducing water solubility despite the ionic nature) .

- Critical literature review : Cross-reference data with structurally analogous quaternary ammonium salts (e.g., didecyldimethylammonium chloride) to identify trends .

Q. How can researchers investigate the compound’s mechanism of action in biological systems (e.g., antimicrobial activity) while minimizing cytotoxicity?

- Methodological Answer :

- Dose-response assays : Use MIC (Minimum Inhibitory Concentration) tests against Gram-positive/negative bacteria, comparing with controls like benzalkonium chloride .

- Membrane disruption studies : Employ fluorescence microscopy with propidium iodide to assess membrane integrity .

- Cytotoxicity profiling : Test on mammalian cell lines (e.g., HEK293) via MTT assays to establish selectivity indices .

Q. What computational approaches predict the stability of this compound under varying pH and temperature conditions?

- Methodological Answer :

- DFT calculations : Model degradation pathways (e.g., Hofmann elimination) at different pH levels using Gaussian or ORCA software .

- Accelerated stability testing : Incubate samples at 40°C/75% RH for 4 weeks, monitoring chloride ion release via ion chromatography .

- pH-rate profiling : Determine degradation kinetics in buffers (pH 2–12) using HPLC to identify stability thresholds .

Safety and Handling

Q. What protocols mitigate risks when handling this compound in laboratory settings?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coat, and goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile reagents .

- Spill management : Neutralize spills with activated carbon or vermiculite, followed by 10% acetic acid wash .

Data Reproducibility

Q. How can researchers address batch-to-batch variability in the synthesis of this compound?

- Methodological Answer :

- Process Analytical Technology (PAT) : Implement in-line FTIR to monitor reaction progress in real time .

- Quality-by-Design (QbD) : Define critical quality attributes (CQAs) like particle size and crystallinity using DOE (Design of Experiments) .

- Interlaboratory validation : Share protocols with collaborating labs to standardize analytical methods (e.g., NMR acquisition parameters) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.